XLogP3‑AA Lipophilicity Advantage Over the Non‑Chlorinated Analogue
The target compound exhibits a computed XLogP3‑AA of 1.1, compared with 0.1 for the non‑chlorinated analogue 2‑(Boc‑amino)‑2‑(pyrazin‑2‑yl)acetic acid [1][2]. This one‑log‑unit increase in lipophilicity, driven exclusively by the chlorine substituent, can significantly impact chromatographic behaviour, aqueous solubility, and passive membrane permeability in biological assays.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | 2-(Boc-amino)-2-(pyrazin-2-yl)acetic acid: XLogP3‑AA = 0.1 |
| Quantified Difference | ΔXLogP3‑AA = +1.0 (10‑fold higher predicted partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm (2019 release) |
Why This Matters
A higher logP can improve membrane permeability and target engagement for intracellular targets, while also altering purification and formulation requirements—a critical consideration for medicinal chemistry campaigns.
- [1] PubChem CID 138111251 – 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid. XLogP3-AA = 1.1. View Source
- [2] PubChem CID 68861449 – 2-((tert-Butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetic acid. XLogP3-AA = 0.1. View Source
